

# In-Depth Technical Guide to the Spectroscopic Characterization of Methyl Trifluoromethanesulfonate

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## Compound of Interest

Compound Name: *Methylsulphenyl  
trifluoromethanesulfonate*

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This technical guide provides a comprehensive overview of the spectroscopic data for methyl trifluoromethanesulfonate ( $\text{CH}_3\text{SO}_3\text{CF}_3$ ), a potent and versatile methylating agent frequently employed in organic synthesis and pharmaceutical development. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

## Spectroscopic Data Summary

The empirical formula for methyl trifluoromethanesulfonate is  $\text{C}_2\text{H}_3\text{F}_3\text{O}_3\text{S}$ , and it has a molecular weight of 164.10 g/mol .<sup>[1][2]</sup> The following tables summarize the key spectroscopic data for the characterization of this compound.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for the structural elucidation of methyl trifluoromethanesulfonate.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data

Chemical Shift ( $\delta$ )	Multiplicity	Solvent	Assignment
4.21 ppm	Singlet	CDCl <sub>3</sub>	CH <sub>3</sub>

Table 2: <sup>13</sup>C NMR Spectroscopic Data

Chemical Shift ( $\delta$ )	Multiplicity	Coupling Constant (J)	Solvent	Assignment
118.7 ppm	Quartet	321.2 Hz	CDCl <sub>3</sub>	CF <sub>3</sub>
61.6 ppm	Singlet	-	CDCl <sub>3</sub>	CH <sub>3</sub>

Table 3: <sup>19</sup>F NMR Spectroscopic Data

Chemical Shift ( $\delta$ )	Multiplicity	Solvent	Assignment
-74.5 ppm	Singlet	CDCl <sub>3</sub>	CF <sub>3</sub>

## Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in methyl trifluoromethanesulfonate.

Table 4: Infrared (IR) Spectroscopy Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
1420	Strong	S=O Asymmetric Stretch
1250	Strong	C-F Stretch
1150	Strong	S=O Symmetric Stretch
1030	Strong	S-O Stretch
970	Medium	C-H Bending

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of methyl trifluoromethanesulfonate.

Table 5: Mass Spectrometry (MS) Data

m/z	Relative Intensity	Assignment
69	Most Abundant	$[\text{CF}_3]^+$
95	Second Most Abundant	$[\text{CH}_3\text{OSO}]^+$
79	Third Most Abundant	$[\text{SO}_3]^+ / [\text{CH}_3\text{SO}_2]^+$

## Experimental Protocols

The following sections describe generalized protocols for the acquisition of the spectroscopic data presented above.

### NMR Spectroscopy

A sample of methyl trifluoromethanesulfonate is dissolved in an appropriate deuterated solvent, typically chloroform-d ( $\text{CDCl}_3$ ), containing a small amount of tetramethylsilane (TMS) as an internal standard.[3] The solution is then transferred to an NMR tube.  $^1\text{H}$ ,  $^{13}\text{C}$ , and  $^{19}\text{F}$  NMR spectra are acquired on a standard NMR spectrometer.[4]

### Infrared (IR) Spectroscopy

For the analysis of liquid methyl trifluoromethanesulfonate, a neat (undiluted) sample is typically used.[5][6] A drop of the liquid is placed between two salt plates (e.g., NaCl or KBr), which are then pressed together to form a thin film. The plates are mounted in the sample holder of an FTIR spectrometer, and the spectrum is recorded.

### Mass Spectrometry (MS)

Given that methyl trifluoromethanesulfonate is a volatile organic compound, gas chromatography-mass spectrometry (GC-MS) is a suitable analytical method. The sample is injected into a gas chromatograph, where it is vaporized and separated from any impurities.

The separated compound then enters the mass spectrometer, where it is ionized (typically by electron impact) and fragmented. The resulting ions are separated by their mass-to-charge ratio and detected.

## Synthesis of Methyl Trifluoromethanesulfonate

Methyl trifluoromethanesulfonate is commercially available but can also be synthesized in the laboratory.<sup>[1]</sup> Two common methods are outlined below.

### Synthesis from Trifluoromethanesulfonic Anhydride

One efficient method involves the reaction of trifluoromethanesulfonic anhydride with trimethyl orthoformate. This reaction proceeds under mild conditions and gives a high yield of methyl trifluoromethanesulfonate.

### Synthesis from Triflic Acid

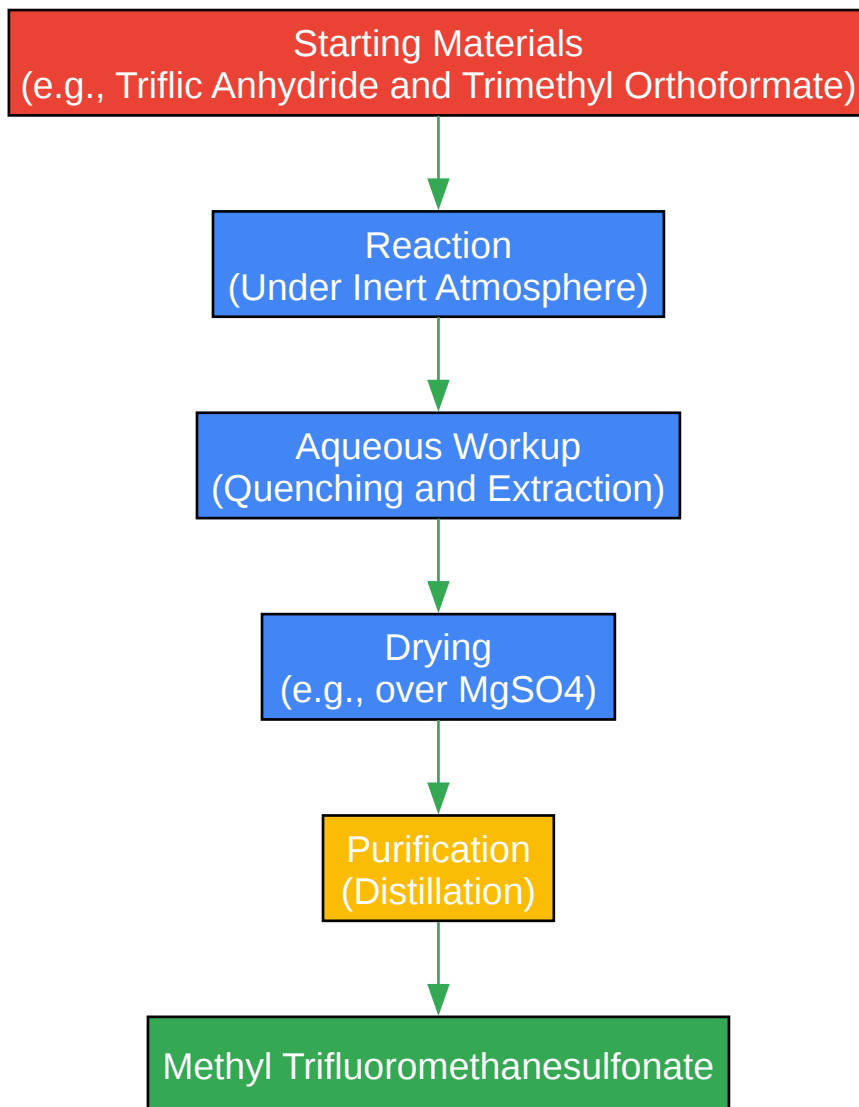
Another common laboratory preparation involves the methylation of trifluoromethanesulfonic acid (triflic acid) with dimethyl sulfate.<sup>[1]</sup>

## Mandatory Visualizations

### Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of methyl trifluoromethanesulfonate.

## Synthesis Workflow for Methyl Trifluoromethanesulfonate

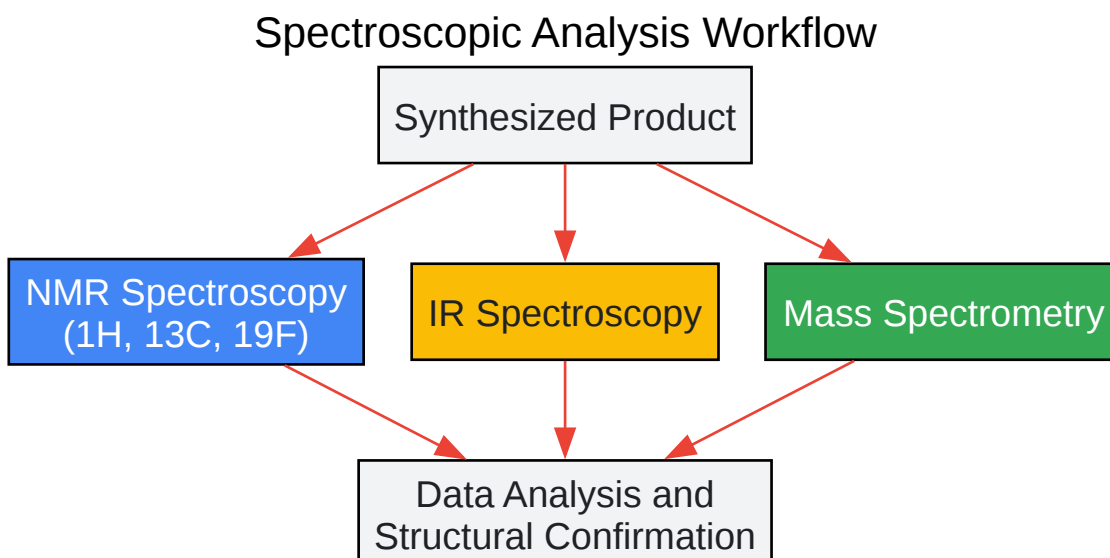


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Caption: Generalized workflow for the synthesis of methyl trifluoromethanesulfonate.

## Spectroscopic Analysis Logical Flow

This diagram shows the logical flow of spectroscopic analysis for the characterization of a synthesized sample.



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Caption: Logical flow for the spectroscopic characterization of methyl trifluoromethanesulfonate.

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